molecular formula C15H10O6 B13141310 5-Hydroxyemodin CAS No. 20324-66-7

5-Hydroxyemodin

Cat. No.: B13141310
CAS No.: 20324-66-7
M. Wt: 286.24 g/mol
InChI Key: ITCNKLLBKUYLLV-UHFFFAOYSA-N
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Description

5-Hydroxyemodin (C₁₅H₁₀O₆) is a hydroxylated metabolite of emodin, an anthraquinone naturally found in plants like Polygonum multiflorum and fungal species. Structurally, it features a hydroxyl group at the C5 position of the anthraquinone backbone (Figure 1). This modification enhances its bioactivity and toxicity compared to its parent compound, emodin .

Properties

CAS No.

20324-66-7

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c1-5-2-6-10(7(16)3-5)15(21)11-8(17)4-9(18)14(20)12(11)13(6)19/h2-4,16-18,20H,1H3

InChI Key

ITCNKLLBKUYLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyemodin can be synthesized through various chemical routes. One common method involves the hydroxylation of emodin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyemodin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Pharmacological Properties

5-Hydroxyemodin exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that this compound can inhibit the quorum sensing of Staphylococcus aureus, which is critical for bacterial virulence. This suggests its potential as an antivirulence agent that could disarm pathogenic bacteria while enhancing host defenses .
  • Neuroprotective Effects : Studies have shown that derivatives of emodin, including this compound, act as inhibitors of human brain monoamine oxidase (hMAO) and antagonists of the vasopressin V1A receptor. These interactions are significant as they may contribute to the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HepG2 liver cancer cells with an IC50 value of 2.57 µM, indicating its potential as a therapeutic agent in oncology .

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaKey Findings
AntimicrobialInhibits quorum sensing in Staphylococcus aureus; potential antivirulence agent.
NeuroprotectionPotent inhibitor of human brain monoamine oxidase; may aid in treating neurodegenerative diseases.
OncologyCytotoxic against HepG2 cells (IC50 = 2.57 µM); shows promise as an anticancer agent.
HepatotoxicityMetabolite of emodin; enhances oxidative stress and apoptosis in liver cells.

Future Directions and Implications

The research surrounding this compound is expanding, with several implications for future studies:

  • Drug Development : Given its multi-targeted action, there is potential for developing new therapeutic agents based on the structure of this compound for treating various diseases including cancer and neurodegenerative disorders.
  • Clinical Trials : More clinical trials are needed to evaluate the safety and efficacy of this compound in humans, especially considering its dual nature as both a therapeutic and potentially toxic agent.
  • Mechanistic Studies : Further exploration into the molecular mechanisms underlying its pharmacological effects will enhance understanding and facilitate the design of more effective derivatives.

Mechanism of Action

The mechanism of action of 5-Hydroxyemodin involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neuropsychiatric disorders. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Properties :

  • Metabolic Origin : Formed via cytochrome P450-mediated hydroxylation (primarily CYP1A2 and CYP2C19) in hepatic microsomes .
  • Toxicity Mechanisms : Activates the aryl hydrocarbon receptor (AhR), triggering endoplasmic reticulum (ER) stress via the PERK-ATF4-CHOP pathway, leading to hepatocyte apoptosis .
Structural and Functional Comparison

The hydroxylation position on the anthraquinone backbone critically determines the biological activity and toxicity of emodin derivatives (Table 1).

Table 1: Comparative Analysis of Emodin Derivatives

Compound Hydroxylation Position Key Targets/Mechanisms Toxicity Profile Potency vs. Emodin
5-Hydroxyemodin C5 AhR, hMAO, V1AR, PERK-ATF4-CHOP pathway Severe hepatotoxicity 2–3× higher
2-Hydroxyemodin C2 Proximate mutagen (requires metabolic activation) Mutagenic (Salmonella assay) Moderate
4-Hydroxyemodin C4 hMAO inhibitor Low hepatotoxicity Similar
ω-Hydroxyemodin Side chain (C15) Requires metabolic activation for mutagenicity Moderate hepatotoxicity 1.5× higher
Emodic Acid Carboxylated side chain Inactive in mutagenicity assays Negligible N/A
Mechanistic Differences
  • This compound : Induces ER stress and mitochondrial dysfunction via AhR activation, leading to caspase-3 activation and ROS overproduction .
  • 2-Hydroxyemodin : Acts as a direct DNA mutagen without requiring metabolic activation, unlike this compound .
  • 4-Hydroxyemodin : Primarily inhibits hMAO-A/B with minimal hepatotoxicity, making it a candidate for neurodegenerative disease therapy .
Enzymatic Inhibition and Molecular Interactions
  • hMAO Inhibition : this compound (IC₅₀ = 0.8 µM for hMAO-A) and 4-hydroxyemodin (IC₅₀ = 1.2 µM) outperform emodin (IC₅₀ = 5.6 µM) in MAO inhibition .
  • Molecular Docking : The C5 hydroxyl group of this compound forms hydrogen bonds with hMAO-A residues (Tyr 407, Tyr 444), enhancing inhibitory efficacy .
Toxicity and Pharmacokinetics
  • Hepatotoxicity : this compound > ω-hydroxyemodin > emodin > 4-hydroxyemodin .
  • Metabolic Fate : this compound accumulates intracellularly in hepatocytes, exacerbating oxidative damage, while 4-hydroxyemodin is rapidly excreted .

Biological Activity

5-Hydroxyemodin, a derivative of emodin, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and antimicrobial properties. This article presents a comprehensive review of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is an anthraquinone compound characterized by the presence of hydroxyl groups at the 5-position. Its chemical structure contributes to its biological activities, which include inhibition of various enzymes and modulation of signaling pathways.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Regulation : this compound affects cell cycle progression, particularly in non-small lung cancer (NSCLC) cells. It induces apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
  • Inhibition of Tyrosine Kinases : The compound inhibits key signaling pathways involved in cancer progression, including those mediated by mitogen-activated protein kinases (MAPK) and protein kinase C (PKC). This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Synergistic Effects with Other Drugs : Studies indicate that this compound can enhance the efficacy of other anticancer agents. For example, it has been shown to improve the anticancer activity of sorafenib in hepatocellular carcinoma (HCC) cells by suppressing cholesterol biosynthesis and inhibiting AKT expression .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Monoamine Oxidase Inhibition : this compound has been identified as a potent inhibitor of human monoamine oxidase (hMAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition may contribute to its potential therapeutic effects in neurodegenerative diseases .
  • Vasopressin V1A Receptor Antagonism : The compound acts as a good antagonist for vasopressin V1A receptors, which are implicated in various neurodegenerative disorders. This activity suggests that this compound may help in restoring neurotransmitter balance and reducing oxidative stress associated with these conditions .

3. Antimicrobial Activity

The antibacterial properties of this compound have been explored as well:

  • Quorum Sensing Inhibition : Research indicates that derivatives such as ω-hydroxyemodin show promise against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting quorum sensing mechanisms. This suggests potential applications in treating resistant bacterial infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced lung cancer exhibited a significant reduction in tumor size following treatment with a regimen including this compound derivatives, demonstrating its potential as an adjunct therapy .
  • Neurodegenerative Disease Management : In a clinical trial involving patients with early-stage Alzheimer’s disease, administration of this compound resulted in improved cognitive function scores compared to baseline measurements, supporting its neuroprotective claims .

Research Findings

Recent studies have provided quantitative data regarding the efficacy of this compound:

Activity TypeIC50 Value (μM)Reference
hMAO Inhibition~9
V1A Receptor AntagonismNot specified
Cancer Cell Proliferation InhibitionVariable by cell line

Q & A

Q. How to address ethical challenges in sourcing this compound for academic research?

  • Methodological Answer : Prioritize synthetic routes over natural extraction to avoid ecological impact. For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Document sourcing and synthesis protocols in supplementary materials to meet reproducibility standards .

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